AC-Gly-trp-OH

Description

General Significance of N-Acetylated Peptides in Biochemical and Chemical Biology Research

The introduction of an N-acetyl group can also have a profound effect on the self-assembly properties of peptides, leading to the formation of well-defined nanostructures such as fibers and hydrogels. These self-assembled materials have a wide range of potential applications in biomedicine, including drug delivery and tissue engineering.

Contextualization of AC-Gly-trp-OH within Peptide Chemistry Research

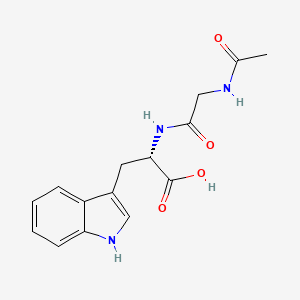

This compound, or N-acetyl-glycyl-L-tryptophan, is a simple dipeptide composed of glycine (B1666218) and L-tryptophan, with the N-terminus of glycine being acetylated. While extensive research on this specific dipeptide is not widely documented in publicly available literature, its structure allows for the exploration of fundamental concepts in peptide chemistry. The presence of the flexible glycine residue and the bulky, aromatic tryptophan side chain makes it an interesting model for studying intra-molecular interactions, such as hydrogen bonding and stacking interactions, which govern peptide conformation.

The tryptophan residue, with its indole (B1671886) side chain, is an intrinsic fluorescent probe, making this compound potentially useful for spectroscopic studies of peptide-protein or peptide-membrane interactions. The fluorescence of the tryptophan residue is highly sensitive to its local environment, providing insights into binding events and conformational changes.

Historical Perspectives on Research Involving N-Acyl Amino Acids and Small Peptides

The study of N-acyl amino acids has a rich history, dating back to early investigations into amino acid metabolism and protein structure. The discovery of N-acetylated amino acids in biological systems spurred interest in their physiological roles. hmdb.ca Initially, N-acetylation was primarily viewed as a mechanism for protein degradation and turnover. However, over time, it became evident that this modification has a much broader and more complex role in cellular processes.

Early synthetic work on small peptides in the 20th century laid the groundwork for understanding the fundamental principles of peptide bond formation and peptide structure. The development of solid-phase peptide synthesis by Robert Bruce Merrifield in the 1960s revolutionized the field, making it possible to synthesize peptides of defined sequences with high efficiency and purity. This technological advancement opened the door for systematic studies of structure-activity relationships in peptides and their analogs, including N-acetylated dipeptides.

Current Research Paradigms and Future Directions for Dipeptide Analogs

Current research on dipeptide analogs is focused on several key areas. One major paradigm is the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability, bioavailability, and receptor selectivity. This often involves the incorporation of non-natural amino acids, cyclization, or modifications to the peptide backbone.

Another significant research direction is the use of dipeptides and their analogs as building blocks for the creation of novel biomaterials. The self-assembly of these small molecules into nanofibers, nanotubes, and hydrogels is being explored for a variety of applications, from drug delivery systems to scaffolds for tissue regeneration. The ability to control the self-assembly process by modifying the dipeptide sequence and introducing functional groups is a key area of investigation.

Future research will likely focus on the development of "smart" dipeptide-based systems that can respond to specific environmental stimuli, such as pH, temperature, or the presence of specific enzymes. Furthermore, the integration of computational methods with experimental studies will continue to be crucial for the rational design of dipeptide analogs with desired properties and functions. The conformational preferences of dipeptides like Gly-Trp are actively studied using computational and spectroscopic methods to understand their intrinsic structural tendencies. rsc.orgresearchgate.netresearchgate.net

Detailed Research Findings on Related Systems

Due to the limited direct research on this compound, this section presents findings on closely related systems that provide insights into its potential properties and behavior.

Conformational Preferences

| Compound/System | Key Conformational Features | Method of Study |

| Gly-Trp Dipeptide | Unfolded backbone with NH···NH2 interaction; Folded conformer with COOH···O=C hydrogen bond. rsc.orgresearchgate.net | UV-UV and IR-UV hole-burning spectroscopy; Ab initio calculations. rsc.org |

| Trp-Gly Dipeptide | Unfolded backbone with NH···NH2 interaction. rsc.orgresearchgate.net | UV-UV and IR-UV hole-burning spectroscopy; Ab initio calculations. rsc.org |

| Trp-Gly-Gly Tripeptide | One conformer with an unfolded backbone; a second conformer with a hydrogen bond between the peptide backbone and the indole NH group. rsc.org | UV-UV and IR-UV hole-burning spectroscopy; Ab initio calculations. rsc.org |

Interactive Data Table: Conformational Features of Related Peptides Users can sort and filter the table based on the compound and method of study.

Significance of N-Acetylation in Tryptophan-Containing Peptides

N-acetylation of tryptophan-containing peptides is a strategy used in various research contexts. For example, in studies of peptide-nucleic acid interactions, tripeptides of the sequence N-acetyl-Trp-X-Trp-NHCH3 (where X is another amino acid) have been synthesized to investigate selective binding to nucleic acid bases. nih.gov The N-acetyl group serves to cap the N-terminus, preventing unwanted interactions and mimicking the context of an internal peptide sequence. Furthermore, N-acetyl-L-tryptophan (the C-terminal residue of the dipeptide in reverse) is used as a stabilizer in pharmaceutical formulations of proteins, protecting them from oxidative degradation. nih.govresearchgate.net This highlights the antioxidant potential of the N-acetylated tryptophan moiety, a property that would also be present in this compound.

| Modification/Compound | Application/Significance | Research Context |

| N-acetyl-Trp-X-Trp-NHCH3 | N-terminal capping for studying selective binding to nucleic acid bases. nih.gov | Biochemical studies of peptide-DNA/RNA interactions. nih.gov |

| N-acetyl-L-tryptophan | Stabilizer and antioxidant for protein therapeutics. nih.govresearchgate.net | Pharmaceutical formulation and drug stability. nih.gov |

| N-acetyl-L-tryptophan | Neurokinin-1 receptor (NK-1R) antagonist with neuroprotective effects. medchemexpress.com | Neurodegenerative disease research. medchemexpress.com |

Interactive Data Table: Research Applications of N-Acetylated Tryptophan Systems Users can sort and filter the table based on the application and research context.

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-acetyl-glycyl-L-tryptophan |

| Gly-Trp | Glycyl-L-tryptophan |

| Trp-Gly | L-tryptophyl-glycine |

| N-acetyl-L-tryptophan | N-acetyl-L-tryptophan |

| Ac-Trp-X-Trp-NHCH3 | N-acetyl-L-tryptophyl-X-L-tryptophanamide |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17N3O4 |

|---|---|

Molecular Weight |

303.31 g/mol |

IUPAC Name |

(2S)-2-[(2-acetamidoacetyl)amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C15H17N3O4/c1-9(19)16-8-14(20)18-13(15(21)22)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,13,17H,6,8H2,1H3,(H,16,19)(H,18,20)(H,21,22)/t13-/m0/s1 |

InChI Key |

JMAZYXIVZMESFH-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Canonical SMILES |

CC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Optimization

Strategic Approaches to AC-Gly-Trp-OH Synthesis

The selection of a synthetic strategy for this compound depends on factors such as the desired scale of production, purity requirements, and the availability of specialized equipment. Both solid-phase and solution-phase approaches have been successfully employed for the synthesis of peptides of similar complexity. wikipedia.org

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, offers significant advantages in terms of simplicity, speed, and the ability to use excess reagents to drive reactions to completion. peptide.comcsic.es The general workflow involves attaching the C-terminal amino acid (tryptophan) to an insoluble resin support, followed by the sequential addition of the N-terminal amino acid (glycine) and subsequent N-terminal acetylation. peptide.com

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used method in SPPS. wikipedia.org This approach utilizes the base-labile Fmoc group for temporary protection of the α-amino group of the amino acids. wikipedia.orgnih.gov The synthesis of this compound using Fmoc chemistry would involve the following key steps:

Resin Loading: The first amino acid, Fmoc-Trp(Boc)-OH, is attached to a suitable resin. rsc.org The Boc (tert-butyloxycarbonyl) group is used to protect the indole (B1671886) side chain of tryptophan. thermofisher.compeptide.com

Fmoc Deprotection: The Fmoc group is removed from the tryptophan residue using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.orgacs.org This exposes the free amino group for the subsequent coupling reaction.

Coupling: The next amino acid, Fmoc-Gly-OH, is activated and coupled to the deprotected tryptophan on the resin. google.com

Fmoc Deprotection: The Fmoc group is removed from the newly added glycine (B1666218) residue.

Acetylation: The N-terminal amino group of the dipeptide is acetylated using a reagent like acetic anhydride. pnas.org

Cleavage and Deprotection: The final peptide, this compound, is cleaved from the resin, and the side-chain protecting group (Boc on tryptophan) is removed simultaneously using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA). thermofisher.comresearchgate.net

The use of Fmoc chemistry allows for orthogonal protection, where the temporary N-terminal protecting group (Fmoc) and the permanent side-chain protecting group (Boc) can be removed under different conditions, preventing unwanted side reactions. nih.gov

The selection of appropriate protecting groups is crucial for a successful synthesis. researchgate.net

Glycine: As the simplest amino acid, glycine does not have a side chain requiring protection. researchgate.net Therefore, only the α-amino group needs to be protected, typically with Fmoc in the context of Fmoc/tBu SPPS. rsc.org

Tryptophan: The indole side chain of tryptophan is susceptible to oxidation and alkylation, especially during the acidic conditions of final cleavage. thermofisher.compeptide.com To mitigate these side reactions, the indole nitrogen is often protected. The most common protecting group for the tryptophan side chain in Fmoc-based SPPS is the acid-labile tert-butyloxycarbonyl (Boc) group. thermofisher.compeptide.comsigmaaldrich.com Using Fmoc-Trp(Boc)-OH helps to suppress side reactions such as the reattachment of the C-terminal tryptophan to the resin linker cation generated during cleavage. thermofisher.comsigmaaldrich.com It also prevents modification of the indole ring by cationic species released from other protecting groups, such as those on arginine residues, if present in the peptide sequence. peptide.comgoogle.com

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Rationale for Side Chain Protection |

| Glycine | Fmoc | None | No reactive side chain. |

| Tryptophan | Fmoc | Boc | Prevents oxidation and alkylation of the indole ring during acidic cleavage. thermofisher.compeptide.com Suppresses reattachment to the resin. thermofisher.comsigmaaldrich.com |

| Interactive Data Table: Protecting Groups for this compound Synthesis |

The formation of the peptide bond between glycine and tryptophan requires the activation of the carboxyl group of the incoming amino acid. This is achieved using coupling reagents. globalresearchonline.net A variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. globalresearchonline.netuni-kiel.de

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIPC) are effective but can lead to the formation of insoluble byproducts and potential racemization. globalresearchonline.netthaiscience.info The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) is common to suppress racemization and improve coupling efficiency. globalresearchonline.netthaiscience.info

Onium Salts (Phosphonium and Aminium/Uronium): Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and widely used. uni-kiel.dethaiscience.inforsc.org They are known to facilitate rapid coupling, even with sterically hindered amino acids. uni-kiel.de For instance, HATU is often used in combination with a base like N,N-diisopropylethylamine (DIPEA). rsc.orgrsc.org

The choice of coupling reagent can be optimized based on the specific sequence. For a relatively straightforward dipeptide like Gly-Trp, a standard coupling reagent such as HBTU or HATU in combination with HOBt or HOAt and a non-nucleophilic base like DIPEA would be effective. thaiscience.inforsc.org

| Coupling Reagent Class | Examples | Additives | Key Characteristics |

| Carbodiimides | DCC, DIPC | HOBt, HOAt | Cost-effective, moderately active. globalresearchonline.net Additives suppress racemization. thaiscience.info |

| Phosphonium Salts | PyBOP, BOP | High efficiency, avoids toxic byproducts of older reagents. uni-kiel.de | |

| Aminium/Uronium Salts | HBTU, HATU | Highly reactive, fast coupling times, suitable for difficult sequences. uni-kiel.dersc.org | |

| Interactive Data Table: Common Coupling Reagents for Peptide Synthesis |

The choice of resin is determined by the desired C-terminal functionality. For this compound, which has a C-terminal carboxylic acid, a resin that allows for cleavage under acidic conditions to yield a free acid is required.

Resin Selection: Wang resin is a common choice for Fmoc-based synthesis of peptides with a C-terminal acid. researchgate.net It is an ester-based linker that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like TFA. researchgate.net 2-Chlorotrityl chloride (2-CTC) resin is another option that is highly acid-sensitive, allowing for the release of the peptide under milder acidic conditions, which can be beneficial for sensitive sequences. acs.org

Cleavage Procedure: The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically accomplished using a cleavage cocktail containing a strong acid, most commonly Trifluoroacetic Acid (TFA). researchgate.netsigmaaldrich.com To prevent side reactions, scavengers are added to the cocktail. The indole ring of tryptophan is particularly prone to alkylation by carbocations generated during the cleavage of tBu-based protecting groups or from the resin linker itself. researchgate.netug.edu.pl Therefore, a cleavage cocktail for a tryptophan-containing peptide like this compound should include scavengers. A typical cocktail might consist of TFA, water, and a silane (B1218182) scavenger like triisopropylsilane (B1312306) (TIS). rsc.orgthermofisher.com Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) can also be used. peptide.comgoogle.com The use of Fmoc-Trp(Boc)-OH is highly recommended to minimize alkylation and other side reactions during cleavage. thermofisher.comsigmaaldrich.com

| Resin Type | Linker Type | Cleavage Condition | Suitable For |

| Wang Resin | p-alkoxybenzyl ester | Strong acid (e.g., high % TFA) researchgate.net | C-terminal acids |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-chlorotrityl | Mild acid (e.g., dilute TFA in DCM) acs.org | C-terminal acids, protected fragments |

| Interactive Data Table: Compatible Resins for this compound Synthesis |

While SPPS is dominant in research settings, solution-phase peptide synthesis remains a viable and important method, particularly for large-scale production. wikipedia.org In this approach, the protected amino acids are coupled in a suitable organic solvent, and the intermediate products are isolated and purified after each step. wikipedia.orgthieme-connect.com

A potential solution-phase synthesis of this compound could proceed as follows:

Preparation of Protected Fragments: L-tryptophan would be protected at its carboxyl group, for instance, as a methyl or benzyl (B1604629) ester. The amino group of glycine would be protected, for example, with a benzyloxycarbonyl (Z or Cbz) group.

Coupling: The protected fragments, such as Z-Gly-OH and H-Trp-OMe, would be coupled in solution using a coupling reagent like DCC/HOBt or an active ester method.

Intermediate Deprotection: The protecting group on the N-terminus of the dipeptide (e.g., the Z group) would be removed, often by catalytic hydrogenolysis.

Acetylation: The free N-terminal amino group would then be acetylated with acetic anhydride. google.comgoogle.com

Final Deprotection: The C-terminal ester protecting group would be removed (e.g., by saponification for a methyl ester) to yield the final product, this compound.

A reported synthesis of Z-Gly-L-Trp-OH involved reacting N-(Z-glycyl)benzotriazole with L-tryptophan in the presence of triethylamine (B128534), yielding the protected dipeptide in 79% yield. thieme-connect.comresearchgate.net Subsequent N-terminal deprotection and acetylation would lead to the target compound.

Hybrid Synthetic Approaches

Hybrid synthetic approaches merge the advantages of different methodologies, such as Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), to create longer peptide sequences efficiently. rsc.org In this strategy, peptide fragments are first synthesized using SPPS and then linked together in solution through enzymatic couplings or further chemical ligation. rsc.orgrsc.org This method has proven effective in the production of complex peptides, offering a convergent and efficient route to the final product. rsc.orgmdpi.com For instance, the synthesis of a 39-mer peptide, tirzepatide, utilizes a hybrid approach where fragments are prepared via Fmoc-SPPS technology and subsequently connected in the solution phase. rsc.org

Diastereoselective Synthesis and Stereochemical Control in Dipeptide Analogs

Achieving the correct stereochemistry is a critical challenge in peptide synthesis. Diastereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of the resulting peptide.

Several methods have been developed for the diastereoselective synthesis of dipeptide analogs. One such method involves the stereospecific Michael addition of stereodefined alpha-aminoalkyl-H-phosphinates to acrylates, followed by diastereoselective alkylation. researchgate.net This technique allows for the creation of phosphinic dipeptide isosteres, which are stable mimics of the tetrahedral transition state of peptide bond hydrolysis by proteases. researchgate.netmdpi.com Another approach utilizes chiral auxiliaries to control both the enolate geometry and the facial selectivity of its reactions with electrophiles, thereby controlling the stereochemistry at the C2 carbon. google.com For example, the use of chiral auxiliaries like 4-methyl-5-phenyl-2-oxazolidinone can effectively control stereochemistry. google.com

Researchers have also explored domino chirality transfer, where the chirality of one center directs the stereochemistry of subsequent additions. researchgate.net This has been demonstrated in the P-Michael addition of chiral aminophosphinic acids to achiral acrylates, achieving high diastereomeric ratios. researchgate.net The choice of protecting groups and reaction conditions also plays a significant role in stereochemical outcomes. For instance, bulky N-terminal protecting groups can enhance diastereoselectivity in alkylation reactions. mdpi.com

Enzymatic Synthesis Pathways of this compound and Related Peptides

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for peptide bond formation. This approach minimizes the need for side-chain protection and reduces the risk of racemization. ru.nl

Enzyme-Catalyzed Peptide Bond Formation (e.g., α-Chymotrypsin)

α-Chymotrypsin, a serine protease, is a well-studied enzyme capable of catalyzing the formation of peptide bonds in addition to its natural role in peptide hydrolysis. ucr.edunih.govlibretexts.org The enzyme's specificity allows it to act on the carboxy-terminal of aromatic amino acids like tryptophan, making it suitable for the synthesis of peptides containing these residues. libretexts.org In the synthetic direction, α-chymotrypsin facilitates the coupling of an N-acylated amino acid or peptide (the carboxyl component) with an amino acid derivative or peptide (the amine component). nih.gov

The mechanism involves the formation of an acyl-enzyme intermediate. libretexts.orgmdpi.com The nucleophilic serine residue in the enzyme's active site attacks the carbonyl group of the carboxyl component, leading to a tetrahedral intermediate. ucr.edu This intermediate then releases the leaving group and forms a covalent acyl-enzyme complex. libretexts.org Subsequently, the amine component attacks the acyl-enzyme intermediate, leading to the formation of the new peptide bond and regeneration of the free enzyme. libretexts.org For the synthesis to be efficient, the product should ideally be insoluble in the reaction mixture to shift the equilibrium towards synthesis. nih.gov

A study on the proteolytic stability of cyclic peptides showed that α-chymotrypsin targets specific amide bonds for hydrolysis. ljmu.ac.uk This specificity is also harnessed in the synthetic direction. For example, in the synthesis of a dipeptide, an N-protected amino acid ester can serve as the acyl donor, which readily forms the acyl-enzyme intermediate with α-chymotrypsin. mdpi.com

Role of Reaction Conditions, Including Non-Aqueous Media

The reaction conditions, particularly the solvent system, are critical in enzymatic peptide synthesis. While proteases naturally function in aqueous environments to hydrolyze peptide bonds, shifting the reaction medium to non-aqueous or low-water systems can favor the reverse reaction—peptide synthesis. mdpi.com

The use of organic solvents increases the solubility of non-polar substrates and can suppress water-dependent side reactions. mdpi.comresearchgate.net Non-aqueous biocatalysis has been shown to improve enantiomer selectivity and allow for syntheses that are not feasible in water. mdpi.com However, enzymes can be sensitive to organic solvents, which may disrupt their structure and function. mdpi.com To overcome this, enzymes are often modified or immobilized. mdpi.comgoogle.com Immobilization can enhance enzyme stability and allow for easier recovery and reuse. google.com

The water content in non-aqueous media is a crucial parameter that needs to be carefully controlled. google.comgoogle.com While a substantially non-aqueous environment is preferred for synthesis, a trace amount of water (e.g., at least 0.005 wt%) is often necessary for the enzyme to maintain its catalytic activity. google.comgoogle.com The optimal water concentration depends on the specific enzyme, substrates, and desired reaction outcome. google.com In some cases, reactions are performed in biphasic systems, where the organic phase acts as a reservoir for substrates and a sink for products, while the enzymatic reaction occurs in the aqueous phase. mdpi.com

The choice of reaction medium can also influence the ligation strategy. For instance, with trypsin as a catalyst, charged residues are better ligated in organic solvents, whereas esters and N-terminally protected residues are suitable for aqueous solutions. mdpi.com

Advanced Structural and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

Circular Dichroism (CD) Spectroscopy for Peptide Conformation

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of peptides and proteins. In the case of Ac-Gly-Trp-OH, CD spectroscopy provides insights into the local conformation around the tryptophan chromophore.

UV-Vis Spectroscopy in Molecular Interaction Studies

UV-Vis absorption spectroscopy is a fundamental tool for studying molecular interactions. The tryptophan indole (B1671886) ring in this compound possesses a strong UV absorbance profile, typically with a maximum around 280 nm. This property is exploited to monitor binding events with various host molecules.

When this compound interacts with a synthetic receptor, such as a cyclodextrin (B1172386), the environment of the tryptophan chromophore is altered. This change often leads to a shift in the absorption maximum (a solvatochromic shift) or a change in the molar absorptivity (hyperchromism or hypochromism). By titrating the peptide with a binding partner and monitoring the changes in the UV-Vis spectrum, a binding isotherm can be constructed, from which the association constant (Kₐ) of the complex can be determined.

Fluorescence Spectroscopy for Tryptophan Environment Analysis

Tryptophan is an intrinsically fluorescent amino acid, making fluorescence spectroscopy an exceptionally sensitive technique for probing its local environment. The fluorescence emission of the indole side chain in this compound is highly sensitive to the polarity of its surroundings, quenching agents, and its proximity to other functional groups.

The fluorescence of this compound can be significantly enhanced upon encapsulation within the hydrophobic cavity of a host molecule like β-cyclodextrin. This enhancement is attributed to the shielding of the tryptophan side chain from the aqueous solvent, which acts as a fluorescence quencher. The magnitude of the fluorescence enhancement can be used to quantify the binding affinity between the peptide and the host molecule. Furthermore, changes in the fluorescence emission maximum (λₑₘ) can provide information about the polarity of the microenvironment experienced by the tryptophan residue.

Molecular Recognition and Binding Dynamics

The tryptophan residue, with its large, aromatic indole side chain, plays a crucial role in molecular recognition processes in biological systems. This compound provides a simplified model to study these interactions with synthetic receptors.

Interactions with Synthetic Receptors (e.g., Cyclodextrins, Cucurbiturils)

This compound has been shown to form inclusion complexes with various synthetic receptors, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). These macrocyclic host molecules possess hydrophobic inner cavities that can encapsulate the indole side chain of the tryptophan residue.

The binding of this compound to β-cyclodextrin has been well-documented. The primary driving force for this complexation is the hydrophobic effect, where the nonpolar indole group is expelled from the aqueous environment and sequestered within the relatively nonpolar CD cavity. Similarly, cucurbiturils, with their rigid, hydrophobic cavities and polar carbonyl portals, can also effectively bind tryptophan and its derivatives. The strength and geometry of these complexes depend on the size of the host cavity and the specific guest molecule.

Specificity and Selectivity in Binding

The binding of this compound to synthetic receptors exhibits a degree of specificity and selectivity. For instance, the size of the cyclodextrin cavity plays a critical role in the stability of the inclusion complex. β-cyclodextrin, with its intermediate cavity size, is often found to be a better host for the tryptophan side chain compared to the smaller α-cyclodextrin or the larger γ-cyclodextrin.

Furthermore, chemical modification of the cyclodextrin can enhance binding affinity and selectivity. For example, modified cyclodextrins bearing additional recognition sites can exhibit enhanced binding towards specific peptide sequences. The selectivity of binding is also influenced by the guest molecule. Studies comparing the binding of different tryptophan-containing dipeptides to cucurbituril (B1219460) (CB) have shown that the position and nature of the adjacent amino acid can influence the binding affinity. Specifically, the binding affinity of aromatic C-terminal residues to CB was found to be higher than that of N-terminal residues.

Thermodynamic Parameters of Complexation

The thermodynamic parameters of complexation, including the enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°), provide valuable insights into the forces driving the binding process. These parameters can be determined through techniques such as isothermal titration calorimetry (ITC) or by studying the temperature dependence of the binding constant.

The complexation of this compound with β-cyclodextrin is typically characterized by a favorable negative enthalpy change and a small, often slightly unfavorable, entropy change. The negative ΔH° suggests that van der Waals interactions and the release of high-energy water molecules from the CD cavity are significant contributors to the binding. The small ΔS° indicates that the ordering of the peptide upon binding is counteracted by the disordering of water molecules.

Role of Aromatic Residues in Molecular Recognition

The tryptophan (Trp) residue within the this compound molecule plays a pivotal role in molecular recognition processes due to its unique structural and chemical properties. Aromatic residues, including tryptophan, phenylalanine, and tyrosine, are distinguished by being the most hydrophobic and largest among the 20 common amino acids. rsc.orgrsc.org This large, relatively rigid, and nonpolar surface area facilitates extensive van der Waals contacts and significant hydrophobic interactions. rsc.orgnih.gov

In the context of molecular recognition, the indole side chain of tryptophan provides a substantial interaction interface that can drive strong and selective binding with receptors. rsc.org Studies on protein-protein and protein-ligand interactions have consistently shown that aromatic residues, particularly tryptophan, contribute disproportionately to the stability of the resulting complexes. rsc.orgrsc.org For instance, computational analyses have revealed that while Trp may be involved in a smaller percentage of pi-pi stacking interactions compared to other aromatic residues, its energetic contribution to binding is often significantly higher, with each Trp side chain capable of contributing over 4 kcal/mol to the binding energy. rsc.org

The recognition capability of the Trp residue is not solely based on its size and hydrophobicity. The indole ring's unique electronic properties, including its quadrupole moment, enable it to interact favorably with cations, hydrogen-bond donors, and other aromatic systems. rsc.org This versatility allows aromatic interactions to be driven by a combination of electrostatic, dispersion, and hydrophobic effects, depending on the specific chemical environment. rsc.org Synthetic receptors have been designed to specifically target peptides containing N-terminal aromatic residues like Trp, demonstrating the residue's importance as a primary recognition element. nih.gov This capacity for multiple, synergistic non-covalent interactions makes the tryptophan in this compound a key determinant in its potential binding to biological or synthetic receptors. chemrxiv.org

Non-Covalent Interactions Governing Recognition

The molecular recognition capabilities of this compound are governed by a suite of non-covalent interactions. These weak, transient forces, including charge-transfer interactions, hydrophobic effects, and hydrogen bonding, collectively dictate the compound's binding affinity and specificity towards a target. rsc.org

A significant interaction involving the tryptophan residue of this compound is the formation of charge-transfer complexes. The indole ring of tryptophan is electron-rich, making it an excellent electron donor. It can form stable charge-transfer complexes with suitable electron-deficient aromatic molecules, often referred to as electron acceptors. chemrxiv.orgresearchgate.net This interaction has been observed both in the solid state through X-ray crystallography and in aqueous solutions via UV-vis and NMR spectroscopy. chemrxiv.orgresearchgate.net

The formation of a charge-transfer complex is often signaled by the appearance of a new, broad absorption band in the UV-visible spectrum. chemrxiv.org Studies involving tryptophan and Trp-containing peptides like Trp-Gly-Trp have demonstrated their ability to associate with electron-deficient aromatic systems. chemrxiv.org These interactions are not limited to simple aromatic acceptors; they are also implicated in the binding of ligands to proteins, where the indole side chain interacts with other aromatic residues or specific cofactors. acs.org The ability of the Trp residue in this compound to engage in such donor-acceptor interactions significantly expands its potential for selective molecular recognition.

The hydrophobic effect is a primary driving force for the molecular interactions of this compound in an aqueous environment. This effect arises from the thermodynamic preference to minimize the disruption of the hydrogen-bonding network of water by nonpolar solutes. nih.gov The tryptophan side chain is one of the most hydrophobic among all amino acids, providing a large nonpolar surface that strongly favors sequestration away from water. rsc.org

Hydrogen bonds are critical for determining the specific conformation and interaction patterns of this compound. libretexts.org These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). libretexts.org this compound possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, contributing to both intramolecular and intermolecular stability.

The primary hydrogen bond donors in the molecule are the N-H group of the indole ring, the two amide N-H groups in the peptide backbone, and the hydroxyl group of the C-terminal carboxyl. The acceptors include the three carbonyl oxygen atoms (acetyl, glycine (B1666218), and tryptophan residues) and the hydroxyl oxygen of the C-terminal carboxyl. mdpi.comresearchgate.net The indole N-H group, for instance, can form a hydrogen bond with an acceptor atom, an interaction frequently observed at the interface of membrane proteins. conicet.gov.ar The peptide backbone amides are fundamental to forming secondary structures in larger peptides and proteins, and in a small molecule like this compound, they can form intramolecular hydrogen bonds to stabilize specific folded conformations or interact with a solvent or receptor. psu.eduacs.org The strength of these bonds can vary significantly, contributing an average of 1.3 kcal/mol to conformational stability in aqueous environments. psu.edu

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Type | Potential Interaction Partner | Typical Bond Energy (kcal/mol) |

| Acetyl C=O | Acceptor | Water, H-bond donors (e.g., receptor -NH, -OH) | -3 to -5 researchgate.net |

| Glycine Amide N-H | Donor | Water, C=O groups (intramolecular or intermolecular) | -2 to -8 researchgate.net |

| Glycine C=O | Acceptor | Water, H-bond donors (e.g., receptor -NH, -OH) | -3 to -5 researchgate.net |

| Tryptophan Amide N-H | Donor | Water, C=O groups (intramolecular or intermolecular) | -2 to -8 researchgate.net |

| Tryptophan Indole N-H | Donor | Water, H-bond acceptors (e.g., receptor C=O, lipid headgroups) | ~2.2 researchgate.net |

| C-terminal C=O | Acceptor | Water, H-bond donors | -4 to -5 researchgate.net |

| C-terminal -OH | Donor & Acceptor | Water, various donors/acceptors | -4 to -8 researchgate.net |

Factors Influencing Molecular Behavior and Conformational Flexibility

Influence of Solvent Environment on Conformation

The conformational landscape of this compound is profoundly influenced by its surrounding solvent environment. The flexibility of the peptide backbone and the orientation of the tryptophan side chain are sensitive to the properties of the solvent, such as polarity, hydrogen-bonding capacity, and local concentration of cosolvents. acs.org Water, the biological solvent, plays a crucial role by forming a hydration layer around the molecule that mediates its structural integrity and dynamics. acs.org

In an aqueous solution, the hydrophobic indole side chain of tryptophan will tend to be shielded from the solvent, which can favor more compact or folded conformations. The interaction with water molecules is critical; specific water molecules can form hydrogen-bonded bridges that stabilize certain conformers. aip.org For tryptophan specifically, it has been shown through both experimental and theoretical studies that a minimum number of water molecules are required to stabilize its zwitterionic form in the gas phase, highlighting the strong influence of hydration on molecular structure. rsc.org

In mixed solvents, such as trifluoroethanol (TFE)/water mixtures, the conformational equilibrium can be shifted. TFE is known to promote helical structures in peptides, and for a small molecule like this compound, it could stabilize conformations that are less populated in pure water by disrupting the water network and interacting directly with the peptide backbone. nih.gov The local clustering of cosolvent molecules around the peptide can create a micro-heterogeneous environment, mimicking aspects of a membrane interface and thereby influencing the preferred conformation. nih.gov The concept of preferential interaction describes how a protein or peptide surface may preferentially bind to a cosolvent or to water, which in turn affects its conformational stability. acs.org Therefore, the specific solvent composition is a key determinant of the conformational behavior and, consequently, the biological activity of this compound.

Table 2: List of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-Acetyl-glycyl-L-tryptophan |

| Trp | Tryptophan |

| Gly | Glycine |

| Phe | Phenylalanine |

| Tyr | Tyrosine |

| TFE | Trifluoroethanol |

Backbone and Side-Chain Dihedral Angle Analysis

The three-dimensional structure and conformational flexibility of the dipeptide N-Acetylglycyl-L-tryptophan (this compound) are primarily determined by the rotational freedom around specific single bonds. This rotation is quantified by dihedral angles, which dictate the spatial arrangement of the peptide backbone and the orientation of the tryptophan side chain. The principal dihedral angles include the backbone angles phi (φ) and psi (ψ), and the side-chain angles chi1 (χ1) and chi2 (χ2).

Analysis of analogous dipeptides through molecular dynamics (MD) simulations and spectroscopic methods reveals that the molecule does not adopt a single rigid structure but rather exists as an ensemble of preferred conformations. nih.gov The relative orientation of the glycyl and tryptophanyl residues, along with the bulky indole side chain, creates a complex potential energy surface with several low-energy minima. conicet.gov.ar

Backbone Dihedral Angles (φ, ψ)

The backbone conformation is defined by the φ and ψ angles for each amino acid residue. For this compound, this involves φ and ψ for the Gly residue and φ for the Trp residue (ψ of Trp is part of the C-terminal carboxyl group). The glycine residue, lacking a side chain, has significantly more conformational freedom, allowing it to access a wider area of the Ramachandran plot than is typical for other amino acids. mdanalysis.org

In contrast, the tryptophan residue's backbone angles are more restricted. Computational studies on closely related tryptophan-containing model compounds, such as N-acetyl-L-tryptophan-N-methylamide, have explored the complete conformational space. conicet.gov.ar These studies show that out of a large number of theoretically possible conformations based on rotations around φ, ψ, and χ angles, only a fraction are energetically stable. conicet.gov.arresearchgate.net This indicates that specific backbone conformations are strongly preferred due to interactions between the side chain and the backbone. conicet.gov.ar Molecular dynamics simulations for Gly-Trp peptides often begin from a fully extended backbone conformation (φ ≈ 180°, ψ ≈ 180°) to allow for comprehensive exploration of the available conformational space. indiana.edu

Table 1: Key Dihedral Angles in this compound

| Angle | Residue | Defining Atoms | Description |

|---|---|---|---|

| φ (phi) | Glycine | C(acetyl)-N-Cα-C | Rotation around the N-Cα bond of Glycine. |

| ψ (psi) | Glycine | N-Cα-C-N | Rotation around the Cα-C bond of Glycine. |

| φ (phi) | Tryptophan | C(gly)-N-Cα-C | Rotation around the N-Cα bond of Tryptophan. |

| χ1 (chi1) | Tryptophan | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the side chain. |

| χ2 (chi2) | Tryptophan | Cα-Cβ-Cγ-Cδ1 | Rotation around the Cβ-Cγ bond of the side chain. |

Tryptophan Side-Chain Dihedral Angles (χ1, χ2)

The second side-chain dihedral angle, χ2, defines the rotation of the indole ring itself. While theoretical calculations often suggest preferred values around +90° and -90°, experimental evidence from related peptides shows that the χ2 angle can exhibit considerable variability. nih.govnih.gov For instance, studies on the Gly-Trp anion have shown that χ2 can vary between 50° and 300°. nih.gov

Table 2: Predominant Tryptophan Side-Chain (χ1) Rotameric States in Gly-Trp Dipeptides

| Rotamer | Approximate χ1 Angle | Conformational Description | Reference |

|---|---|---|---|

| g+ (or p) | 60° (± 30°) | The peptide backbone tends to fold back over the indole ring. | nih.govnih.gov |

| t (trans) | 180° (± 25°) | Results in an extended backbone conformation away from the indole ring. | nih.govnih.gov |

| g- (or m) | 300° / -60° (± 35°) | Results in an extended backbone conformation away from the indole ring. | nih.govnih.gov |

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are pivotal in understanding the conformational dynamics of peptides. These methods allow for the exploration of the vast conformational space available to flexible molecules like Ac-Gly-Trp-OH.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are standard computational techniques used to study the conformational preferences and dynamic behavior of peptides. pnas.orgaip.org MD simulations, in particular, provide an atomistic view of molecular motions over time by solving Newton's equations of motion for the system. researchgate.net For peptides containing glycine (B1666218) and tryptophan, such as the Trp-cage miniprotein, replica-exchange molecular dynamics (REMD) simulations have been employed to study the unbiased equilibrium folding thermodynamics in explicit solvent. pnas.org These simulations often utilize force fields like AMBER or GROMOS to define the potential energy of the system. aip.orgnih.govresearchgate.net

The conformational energy landscape, or potential energy surface (PES), maps the potential energy of a molecule as a function of its geometric coordinates. researchgate.netcdnsciencepub.com Analyzing this landscape is crucial for identifying stable low-energy conformers and the transition states between them. annualreviews.org For peptides, the PES is often represented by a Ramachandran plot, which visualizes the energetically allowed regions for the backbone dihedral angles (φ and ψ). researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations offer a higher level of theory to investigate the properties of molecules, providing detailed insights into electronic structure and bonding that are inaccessible to classical force fields.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to perform detailed conformational analyses of peptides. researchgate.net DFT methods, such as B3LYP and M06-2X, are often favored for their balance of accuracy and computational cost. researchgate.netaip.org These calculations are typically performed with various basis sets, which define the set of functions used to build molecular orbitals.

A comprehensive conformational analysis of N-acetyl-l-tryptophane-N-methylamide, a molecule closely related to this compound, utilized both ab initio (Hartree-Fock) and DFT (B3LYP) methods with a 6-31G(d) basis set to locate all energy minima on the potential energy surface. researchgate.net Similarly, studies on other dipeptides have employed different functionals and basis sets to investigate conformational preferences and vibrational spectra. aip.orgresearchgate.net These quantum chemical calculations are crucial for validating and refining results from molecular mechanics and for providing benchmark data on the relative energies of different conformers. nih.gov

| Method | Basis Set | Application Example | Reference |

| DFT (B3LYP) | 6-31G(d) | Conformational analysis of N-acetyl-l-tryptophane-N-methylamide | researchgate.net |

| Ab Initio (RHF) | 6-31G(d) | Conformational analysis of N-acetyl-l-tryptophane-N-methylamide | researchgate.net |

| DFT (M06-2X) | 6-311++G(d,p) | Conformational analysis of a capped Pro-Gly dipeptide | aip.org |

| DFT (B97-D) | TZV2P | Structural and vibrational analysis of H-Trp-Ser-OH | researchgate.net |

| DFT (OB98) | 6-311+G(2d,p) | Calculation of ¹³Cα chemical shifts in Ac-Gly-Xxx-Gly-NMe peptides | nih.gov |

This table presents examples of quantum chemical methods and basis sets used in the study of tryptophan-containing or related dipeptides.

Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound. These methods can determine various electronic properties, including charge distribution, dipole moments, and the nature of intramolecular interactions. longdom.org For instance, high-level calculations like MP2 and CCSD(T) have been used to compute the energies of strong non-covalent interactions, such as cation-π interactions, which are particularly relevant for the tryptophan residue. plos.org

The indole (B1671886) side chain of tryptophan can engage in strong cation-π interactions with protonated amino acids like lysine (B10760008) and arginine. plos.org Calculations have shown these interactions to be significantly stronger than common hydrogen bonds. plos.org The electronic properties of the peptide bond and the influence of the side chains can also be thoroughly investigated. aip.org For example, Natural Bond Orbital (NBO) analysis can be used to quantify charge transfer and orbital interactions that contribute to the stability of certain conformations. researchgate.net Understanding these electronic properties is fundamental to explaining the molecule's reactivity, spectroscopic characteristics, and its interactions with other molecules.

| Interaction Type | Example Pair | Interaction Energy (Gas Phase, kJ/mol) | Reference |

| Cation-π | Lys⁺–Trp | -130.29 | plos.org |

| Cation-π | Arg⁺–Trp | -139.03 | plos.org |

| Cation-π | His⁺–Trp | -119.54 | plos.org |

This table shows calculated interaction energies for the tryptophan side chain with various cationic amino acid side chains using high-level quantum chemical methods.

The conformational preferences of a peptide are a delicate balance of various stabilizing and destabilizing forces, including hyperconjugation and steric effects. researchgate.net Hyperconjugation involves the interaction of electrons in a filled bonding or non-bonding orbital with an adjacent empty anti-bonding orbital. In peptides, this can involve interactions between lone pairs on nitrogen or oxygen atoms and nearby σ* anti-bonding orbitals, which can influence the stability of specific backbone and side-chain conformations. researchgate.net

Steric hindrance, or the repulsion between non-bonded atoms that are in close proximity, also plays a crucial role in defining the allowed conformational space. science.gov The bulky indole side chain of tryptophan can create significant steric clashes with the peptide backbone, restricting the possible φ and ψ angles. rsc.org Computational studies on tryptophan derivatives have shown that the conformational preferences can be attributed to a combination of these hyperconjugative interactions, which stabilize certain geometries, and steric repulsions, which destabilize others. researchgate.net The interplay of these subtle electronic and steric effects ultimately shapes the conformational energy landscape of this compound.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry offers indispensable tools for mapping the intricate pathways of chemical reactions involving peptides. By simulating the interactions between atoms and molecules, researchers can predict reaction intermediates, transition states, and the associated energy landscapes. This provides a granular understanding of how this compound might behave in different chemical environments.

The enzymatic breakdown of peptides, or proteolysis, is a cornerstone of many biological functions. Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, are instrumental in elucidating the mechanisms of enzymes that cleave peptide bonds. acs.org These simulations can model the active site of an enzyme with high accuracy (QM) while treating the surrounding protein and solvent with a more computationally efficient method (MM). acs.org

For a peptide like this compound, a key area of investigation would be its interaction with proteases. For instance, chymotrypsin (B1334515), a digestive enzyme, shows a preference for cleaving peptide bonds adjacent to large hydrophobic amino acids like tryptophan. wur.nl A computational study could model the docking of this compound into the active site of chymotrypsin, revealing the specific interactions that stabilize the enzyme-substrate complex.

The catalytic mechanism of many proteases involves a "catalytic triad" of amino acid residues (e.g., serine, histidine, and aspartate). acs.org QM/MM simulations can trace the entire catalytic cycle, from the initial nucleophilic attack by the serine residue on the peptide's carbonyl carbon to the final release of the cleaved products. acs.org This two-step process, involving acylation and deacylation, can be mapped out energetically to identify the rate-limiting steps. acs.org

Furthermore, computational models can explore the "demasking" of peptide bonds, a concept suggesting that some bonds are initially hidden within the peptide's structure and only become accessible to the enzyme after initial conformational changes. mdpi.commdpi.com The kinetics of this demasking process can be simulated and correlated with experimental techniques like intrinsic tryptophan fluorescence, which is sensitive to the local environment of the tryptophan residue. mdpi.commdpi.com

The table below summarizes key computational approaches used to study enzymatic reactions of peptides.

| Computational Method | Application to this compound Proteolysis | Key Insights |

| Molecular Docking | Predicts the preferred binding orientation of this compound within the active site of a protease like chymotrypsin. | Identifies key amino acid interactions (hydrogen bonds, hydrophobic interactions) between the peptide and the enzyme. |

| QM/MM Simulations | Models the entire chemical reaction of peptide bond cleavage, including bond breaking and formation. acs.org | Elucidates the step-by-step mechanism, identifies transition states, and calculates activation energies for the enzymatic reaction. acs.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the this compound-enzyme complex over time. | Reveals conformational changes, solvent accessibility, and the process of substrate "demasking" prior to cleavage. mdpi.commdpi.com |

Beyond enzymatic reactions, peptides like this compound are susceptible to various non-enzymatic transformations, particularly oxidative degradation. The tryptophan residue is highly reactive and can be modified by reactive oxygen species (ROS) and other oxidants. researchgate.net Computational chemistry is crucial for understanding the mechanisms of these degradation pathways.

For example, the reaction of tryptophan with hydroxyl radicals or singlet oxygen can lead to a variety of oxidation products. researchgate.netdiva-portal.org Density Functional Theory (DFT) calculations can be employed to model these reactions, predict the most likely products, and determine the thermodynamic feasibility of different reaction pathways. diva-portal.org Such studies can reveal how the electronic structure of the indole ring of tryptophan dictates its reactivity.

Computational models can also investigate the influence of the local chemical environment, such as pH and the presence of metal ions, on the degradation process. These factors can significantly alter reaction rates and product distributions. By simulating these conditions, researchers can gain a predictive understanding of the stability of this compound in various formulations and biological contexts.

The following table outlines computational methods applied to study non-enzymatic transformations.

| Computational Method | Application to this compound Degradation | Key Insights |

| Density Functional Theory (DFT) | Models the reaction of the tryptophan side chain with oxidants like hydroxyl radicals. | Predicts the structure of degradation products and the energetics of the reaction pathways. diva-portal.org |

| Molecular Dynamics (MD) Simulations | Simulates the interaction of this compound with reactive species in solution. | Provides insights into the diffusion of reactants and the influence of solvent on the reaction. |

| Ab Initio Calculations | Provides high-accuracy calculations of molecular properties to benchmark other methods. | Offers a fundamental understanding of the electronic structure and reactivity of the peptide. nih.gov |

In Silico Analysis of Peptide Flexibility and Disorder

Peptides are not static molecules; they exist as an ensemble of different conformations in solution. The flexibility and potential for disorder of a peptide are critical to its biological function and its interactions with other molecules. In silico techniques, particularly molecular dynamics (MD) simulations, are the primary tools for exploring the conformational landscape of peptides like this compound.

MD simulations can track the motions of every atom in the peptide over time, providing a detailed picture of its dynamic behavior. researchgate.net These simulations have shown that dipeptides containing tryptophan can adopt various conformations, which are largely dictated by a few key dihedral angles. researchgate.net For Gly-Trp, a major determinant of conformation is the χ1 dihedral angle, which governs the orientation of the tryptophan side chain. researchgate.net

These simulations can also reveal the presence of intramolecular interactions, such as hydrogen bonds between the peptide backbone and the indole ring, which can stabilize certain folded conformations. researchgate.net The balance between these folded structures and more extended, unfolded states is a key aspect of peptide flexibility.

The results of these simulations can be summarized by analyzing the distribution of conformational parameters, such as dihedral angles and root-mean-square deviation (RMSD) from a reference structure. This analysis provides a quantitative measure of the peptide's flexibility and the relative populations of different conformational states.

The table below details the key dihedral angles that determine the conformation of Gly-Trp containing peptides. nih.govresearchgate.net

| Dihedral Angle | Description | Common Values (°) | Significance |

| φ (phi) | Rotation around the N-Cα bond | Varies | Defines backbone conformation |

| ψ (psi) | Rotation around the Cα-C bond | Varies | Defines backbone conformation |

| ω (omega) | Rotation around the peptide bond (C-N) | ~180 (trans) or ~0 (cis) | Usually planar (trans) |

| χ1 (chi1) | Rotation around the Cα-Cβ bond of Tryptophan | 60, 180, 300 | Governs side-chain orientation and interaction with the backbone researchgate.net |

| χ2 (chi2) | Rotation around the Cβ-Cγ bond of Tryptophan | Varies | Further defines side-chain conformation |

By understanding the conformational preferences and flexibility of this compound, researchers can better interpret its spectroscopic properties and its interactions with biological targets. nih.gov This knowledge is foundational for the rational design of peptide-based therapeutics and for understanding the molecular basis of protein structure and function.

Biochemical and Enzymatic Activity Research Mechanistic Focus

Enzyme Substrate and Inhibitor Studies

AC-Gly-trp-OH serves as a model substrate for investigating the activity of various proteases. Its structure, featuring a peptide bond between glycine (B1666218) and a C-terminal tryptophan residue with a blocked N-terminus, makes it particularly useful for studying enzymes that exhibit specificity for aromatic amino acids.

The specificity of proteolytic enzymes is a critical determinant of their biological function, dictating which peptide bonds they cleave. This compound is a potential substrate for endopeptidases that recognize tryptophan residues and for exopeptidases that cleave C-terminal amino acids.

Chymotrypsin (B1334515) : As a serine endopeptidase, chymotrypsin preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, most notably tryptophan, tyrosine, and phenylalanine. nih.govnih.govnih.gov The enzyme's specificity is conferred by a hydrophobic S1 binding pocket that accommodates the bulky indole (B1671886) side chain of tryptophan. nih.gov Therefore, chymotrypsin is expected to hydrolyze the glycyl-tryptophan bond in this compound.

Carboxypeptidase A : This metalloexopeptidase catalyzes the hydrolysis of the C-terminal peptide bond, showing a strong preference for substrates with aromatic or large aliphatic side chains, such as tryptophan, phenylalanine, and tyrosine. pnas.orgresearchgate.netacs.org The active site of carboxypeptidase A contains a hydrophobic pocket that binds the C-terminal residue's side chain and a zinc ion that is crucial for catalysis. acs.orgmdpi.com Given that tryptophan is the C-terminal residue in this compound, this dipeptide is a suitable substrate for carboxypeptidase A.

Table 1: Substrate Specificity of Proteolytic Enzymes for this compound This table is interactive. You can sort and filter the data.

| Enzyme | Type | Cleavage Site Preference | Expected Action on this compound |

|---|---|---|---|

| Chymotrypsin | Endopeptidase | C-terminal side of Trp, Tyr, Phe | Hydrolysis of the Gly-Trp bond |

| Carboxypeptidase A | Exopeptidase | C-terminal Trp, Tyr, Phe | Hydrolysis of the Gly-Trp bond |

For chymotrypsin, studies on the hydrolysis of N-acetyl-L-tryptophan esters have been conducted to investigate the kinetics and the formation of an acyl-enzyme intermediate. nih.govpnas.org Similarly, the kinetics of carboxypeptidase A have been extensively studied with a variety of N-acylated dipeptide substrates. researchgate.netproteopedia.org These studies often reveal complex kinetic behaviors, including substrate activation and inhibition, which suggest the presence of multiple substrate binding sites on the enzyme.

Table 2: Representative Kinetic Parameters for Carboxypeptidase Y with N-Acylated Dipeptide Substrates This table is interactive. You can sort and filter the data. Data is for illustrative purposes based on similar compounds.

| Substrate | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Cbz-Phe-Leu | 630 | 0.13 | 4.8 x 106 |

| Cbz-Ala-Leu | 240 | 0.40 | 6.0 x 105 |

| Cbz-Gly-Leu | 120 | 0.80 | 1.5 x 105 |

| Cbz-Gly-Phe | 180 | 1.1 | 1.6 x 105 |

Source: Adapted from kinetic studies of carboxypeptidase Y, which also exhibits a preference for aromatic C-terminal residues. proteopedia.org

The hydrolysis of the glycyl-tryptophan peptide bond in this compound by chymotrypsin and carboxypeptidase A proceeds through distinct catalytic mechanisms.

Chymotrypsin Mechanism : Chymotrypsin employs a covalent catalysis mechanism involving a catalytic triad (B1167595) of serine, histidine, and aspartate residues (Ser-195, His-57, Asp-102). The hydrolysis occurs in two main phases: acylation and deacylation. pnas.org

Acylation : The substrate binds to the active site. The hydroxyl group of Ser-195, made highly nucleophilic by His-57, attacks the carbonyl carbon of the peptide bond. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole." The intermediate then collapses, breaking the peptide bond and forming an acyl-enzyme intermediate, while the C-terminal portion of the substrate (tryptophan) is released.

Deacylation : A water molecule enters the active site and, activated by His-57, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to a second tetrahedral intermediate, which collapses to release the N-terminal portion of the substrate (N-acetyl-glycine) and regenerates the active enzyme. pnas.org

Carboxypeptidase A Mechanism : Carboxypeptidase A utilizes a metal-activated water molecule for catalysis. acs.orgmdpi.com The zinc ion in the active site coordinates to the carbonyl oxygen of the scissile peptide bond, polarizing it and making the carbonyl carbon more susceptible to nucleophilic attack. mdpi.com A nearby glutamate (B1630785) residue (Glu-270) is thought to act as a general base, activating a water molecule to attack the carbonyl carbon. mdpi.com This forms a tetrahedral intermediate that is stabilized by the zinc ion. The glutamate residue then acts as a proton donor to the nitrogen of the peptide bond, facilitating its cleavage and the release of the products. mdpi.com

Noncompetitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without affecting substrate binding. In this type of inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This results in a decrease in Vmax (maximum velocity) but no change in Km (Michaelis constant).

While specific studies detailing the noncompetitive inhibition of chymotrypsin or carboxypeptidase A by this compound are not documented, related compounds have been shown to act as inhibitors. For instance, N-acetyl-L-tryptophan has been identified as a noncompetitive inhibitor of tryptophanase. In the context of carboxypeptidase A, 3-phenylpropanoate has been shown to be a noncompetitive inhibitor of the hydrolysis of certain N-acetylated dipeptides. researchgate.net These findings suggest that tryptophan derivatives and related structures can interact with allosteric sites on enzymes, modulating their activity.

Table 3: Theoretical Effects of Different Inhibition Types on Kinetic Parameters This table is interactive. You can sort and filter the data.

| Inhibition Type | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | No change | Increases | Active Site |

| Noncompetitive | Decreases | No change | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

| Mixed | Decreases | Increases or Decreases | Allosteric Site (affects substrate binding) |

Fundamental Aspects of Tryptophan Metabolic Pathways (Non-Physiological Outcome)

The tryptophan component of this compound is an essential amino acid with complex metabolic fates, including catabolism for energy production and biosynthesis for protein synthesis.

Tryptophan Catabolism : The primary route for tryptophan degradation in mammals is the kynurenine (B1673888) pathway, which accounts for over 95% of tryptophan catabolism. This pathway is initiated by the cleavage of the indole ring of tryptophan.

The first and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) in other tissues. nih.govproteopedia.org

N-formylkynurenine is then converted to L-kynurenine by formamidase. nih.gov

L-kynurenine is a central intermediate that can be further metabolized through several branches of the pathway, leading to the production of kynurenic acid, 3-hydroxykynurenine, and anthranilic acid. nih.gov Ultimately, these pathways can lead to the synthesis of NAD+ or complete degradation to acetyl-CoA. nih.gov

Table 4: Key Enzymes in the Tryptophan Catabolism (Kynurenine Pathway) This table is interactive. You can sort and filter the data.

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| Tryptophan 2,3-dioxygenase | TDO | Tryptophan → N-formylkynurenine |

| Indoleamine 2,3-dioxygenase | IDO | Tryptophan → N-formylkynurenine |

| Formamidase | N-formylkynurenine → L-kynurenine | |

| Kynurenine 3-monooxygenase | KMO | L-kynurenine → 3-hydroxykynurenine |

| Kynureninase | L-kynurenine → Anthranilic acid | |

| Kynurenine aminotransferase | KAT | L-kynurenine → Kynurenic acid |

Tryptophan Biosynthesis : Tryptophan biosynthesis is absent in animals but occurs in bacteria, archaea, fungi, and plants. researchgate.net The pathway starts from chorismate, a product of the shikimate pathway.

Anthranilate synthase catalyzes the conversion of chorismate to anthranilate. This enzyme is subject to feedback inhibition by tryptophan.

Anthranilate is then converted to phosphoribosylanthranilate by anthranilate phosphoribosyltransferase .

A series of enzymatic steps follow, leading to the formation of indole-3-glycerol phosphate (B84403).

The final two steps are catalyzed by tryptophan synthase , a bifunctional enzyme complex. researchgate.net The α-subunit cleaves indole-3-glycerol phosphate to indole and glyceraldehyde-3-phosphate. The β-subunit then catalyzes the condensation of indole with serine to produce L-tryptophan. researchgate.net

Table 5: Key Enzymes in Tryptophan Biosynthesis This table is interactive. You can sort and filter the data.

| Enzyme | Reaction Catalyzed |

|---|---|

| Anthranilate synthase | Chorismate → Anthranilate |

| Anthranilate phosphoribosyltransferase | Anthranilate → Phosphoribosylanthranilate |

| Phosphoribosylanthranilate isomerase | Phosphoribosylanthranilate → 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate |

| Indole-3-glycerol-phosphate synthase | 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate → Indole-3-glycerol phosphate |

| Tryptophan synthase | Indole-3-glycerol phosphate + Serine → Tryptophan + Glyceraldehyde-3-phosphate |

Biochemical Characterization of Tryptophan-Modifying Enzymes

Current research extensively covers enzymes that metabolize tryptophan, such as tryptophan synthase and various aminoacylases. These studies typically utilize tryptophan itself or simple N-acetyl-tryptophan derivatives as substrates to elucidate enzyme function and specificity. However, specific literature detailing the interaction of tryptophan-modifying enzymes with the dipeptide this compound, including kinetic data or structural analysis of enzyme-substrate complexes, is not present in the surveyed scientific record.

Acetyl Transfer Reactions in Biological Systems

The biological process of acetyl transfer is a well-documented post-translational modification that regulates the function of numerous proteins. This process involves the transfer of an acetyl group, often from acetyl-CoA, to a substrate molecule. While the N-acetyl group is a key feature of this compound, there is no available research that discusses the enzymatic transfer of the acetylglycyl moiety from this compound or its role as a donor or acceptor in acetyl transferase-catalyzed reactions. The existing literature focuses on the acetylation of larger protein substrates and not on the specific biochemical transformations of small, acetylated dipeptides like this compound.

Role of this compound in Biochemical Reaction Networks

As a Model Substrate for Mechanistic Enzymology

In mechanistic enzymology, model substrates are crucial for understanding the catalytic mechanisms of enzymes. While various synthetic peptides and chromogenic or fluorogenic substrates are designed for this purpose, there is no evidence in the scientific literature to suggest that this compound has been employed as a model substrate to study the mechanism of any particular enzyme. For instance, studies on peptidases often use substrates that allow for easy detection of cleavage, and this compound has not been identified as such a tool. While N-acetyl-DL-tryptophan serves as a substrate for aminoacylase, this does not extend to the more complex dipeptide .

Advanced Analytical Method Development and Applications

Chromatographic Methodologies

The precise and accurate analysis of peptides like Ac-Gly-Trp-OH is fundamental in various fields of biochemical research. The development of robust chromatographic methods is essential for their detection, characterization, and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of peptides due to its high sensitivity and specificity. tandfonline.combiorxiv.org For peptides such as this compound, Electrospray Ionization (ESI) is a commonly employed technique, which transfers the peptide ions from the liquid phase to the gas phase with minimal fragmentation. nih.gov These ions are then directed into the mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (TQ-MS) instrument, for mass analysis. biorxiv.orgrsc.org

In a typical LC-MS/MS workflow, the parent or precursor ion corresponding to the peptide of interest is selected in the first mass analyzer. It is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are analyzed in the second mass analyzer. tandfonline.com This process, known as Multiple Reaction Monitoring (MRM) in triple quadrupole systems, allows for highly selective and sensitive quantification, even in complex biological matrices. biorxiv.org For this compound, fragmentation would be expected to occur at the peptide bond, yielding specific b- and y-type ions that are diagnostic of its sequence.

The development of LC-MS/MS methods capable of simultaneously quantifying multiple analytes, including various dipeptides, has been successfully demonstrated. tandfonline.com These methods rely on optimizing MS parameters, such as cone voltage and collision energy, for each specific compound to ensure optimal ionization and fragmentation. tandfonline.com

The effectiveness of LC-MS/MS analysis is heavily dependent on the chromatographic separation achieved prior to mass detection. The choice of the stationary phase (column) and the mobile phase composition are critical parameters that must be optimized.

Column Selection: Reversed-phase (RP) chromatography is the most common mode used for peptide separation. mdpi.com Columns with C18 (octadecylsilyl) stationary phases are widely used and provide excellent retention and separation for a broad range of peptides. rsc.orgmdpi.com For instance, a Chromolith® C-18 column has been used for the analysis of crude peptides. mdpi.com Other stationary phases, such as Phenyl-Hexyl, have proven effective for retaining a wide array of metabolites, from hydrophilic to hydrophobic, making them suitable for complex analyses that might include tryptophan and its derivatives. tandfonline.com The choice of column chemistry can significantly impact peak shape and retention. tandfonline.com For specific applications, such as separating polar analytes, mixed-mode columns that combine reversed-phase and ion-exchange characteristics, like the Atlantis™ Premier BEH™ C18 AX, offer an alternative to traditional HILIC or ion-pairing chromatography. biorxiv.orgnih.gov

Elution Gradients: Gradient elution is typically employed for peptide analysis, where the concentration of an organic solvent (modifier), most commonly acetonitrile (B52724) (ACN), in the aqueous mobile phase is gradually increased over the course of the analytical run. rsc.orgmdpi.com This ensures that peptides with varying hydrophobicities are eluted as sharp, well-resolved peaks. A typical mobile phase system consists of water (solvent A) and acetonitrile (solvent B), both containing a small percentage of an acid, such as formic acid (FA) or trifluoroacetic acid (TFA), to improve peak shape and ionization efficiency. rsc.orgmdpi.com The gradient program, which defines the rate of change of solvent B, is optimized to achieve the best possible resolution between the target analyte and other components in the sample. rsc.orgmdpi.com For example, a linear gradient from 5% to 50% of solvent B over 8 minutes has been used for analyzing crude peptides. mdpi.com

Table 1: Example Parameters for LC Method Optimization

| Parameter | Column Type | Mobile Phase A | Mobile Phase B | Gradient Example | Flow Rate |

| Value | Ascentis Express C18 (100 mm × 4.6 mm, 2.7 μm) researchgate.net | 30 mM triethylamine (B128534) (aq), pH 2.5 researchgate.net | 30 mM triethylamine in ACN researchgate.net | Linear gradient | 0.8 mL/min researchgate.net |

| Value | Zorbax SB-C3 (9.4 × 250 mm, 5 μm) rsc.org | Water + 0.1% TFA rsc.org | Acetonitrile + 0.1% TFA rsc.org | 10% to 61% B over 60 min | 4.0 mL/min rsc.org |

| Value | Thermo Accucore Phenyl Hexyl (50 × 2.1 mm) tandfonline.com | 0.1% FA in water tandfonline.com | 0.1% FA in ACN tandfonline.com | Not specified | Not specified |

| Value | Atlantis™ Premier BEH™ C18 AX (2.1 × 150 mm, 1.7 µm) nih.gov | Water + 0.1% FA nih.gov | Acetonitrile + 0.1% FA nih.gov | H₂O:ACN gradient nih.gov | 350 µL/min nih.gov |

Accurate quantification of peptide derivatives like this compound via LC-MS/MS requires a validated methodology to ensure reliable results. This typically involves the use of internal standards and the generation of calibration curves. tandfonline.combiorxiv.org

Internal standards, preferably stable isotope-labeled (SIL) versions of the analyte, are added to samples at a known concentration. biorxiv.org These standards co-elute with the analyte and exhibit similar ionization behavior, allowing them to compensate for variations in sample preparation, injection volume, and matrix effects. biorxiv.org

To establish the concentration of the analyte, a calibration curve is constructed by analyzing a series of standard solutions with known concentrations. tandfonline.comtandfonline.com The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard solutions. A linear least-squares regression analysis is then applied to the data. nih.gov The concentration of the analyte in unknown samples can then be determined by interpolating its peak area ratio from this calibration curve. Method validation assesses parameters such as linearity, range, accuracy, precision, and the lower limits of detection (LLOD) and quantification (LLOQ). biorxiv.orgnih.gov

Development of Peptide-Based Probes and Reporters for Research

The unique properties of the tryptophan residue make peptides containing it, such as this compound, valuable components in the design of probes for studying biological processes.

Proteases are enzymes that catalyze the cleavage of peptide bonds and are involved in numerous physiological and pathological processes. google.com Fluorescent probes are powerful tools for monitoring protease activity, often designed as a peptide substrate linked to a fluorophore/quencher pair or a single fluorophore whose environment changes upon cleavage. nih.govacs.org The general design of "turn-on" fluorescent probes involves a specific peptide sequence recognized by the target protease, which is conjugated to a fluorescent reporter molecule in such a way that its fluorescence is initially suppressed or "quenched". acs.orgnih.gov